molecular formula C10H12O4 B3176856 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid CAS No. 1181574-73-1

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B3176856
CAS No.: 1181574-73-1
M. Wt: 196.2 g/mol
InChI Key: NYKBGDTVNFDPRC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid , also known by its chemical formula C10H12O4 , is a compound with a molecular weight of approximately 196.2 g/mol . It falls under the category of aromatic carboxylic acids . The systematic IUPAC name for this compound is 2-Hydroxy-3-(3-methoxyphenyl)propansäure .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring , a propionic acid group , and a methoxy group . The hydroxyl group at the alpha position (carbon adjacent to the carboxylic acid) gives rise to its acidic properties. The compound’s three-dimensional arrangement can be visualized using computational tools or molecular modeling software .

Mechanism of Action

Mode of Action

It is known that the compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . This suggests that it may interact with its targets in a manner similar to other gut microbiota metabolites.

Biochemical Pathways

It is known that the compound is a metabolite of 4-hydroxy-3-methoxycinnamic acid, which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . This suggests that it may affect similar biochemical pathways as other hydroxycinnamic acid derivatives.

Result of Action

Some studies suggest that it may have beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement .

Action Environment

It is known that the compound is a metabolite produced by the gut microbiota , suggesting that factors affecting the gut microbiota, such as diet and antibiotic use, may influence the compound’s action.

Properties

IUPAC Name

2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKBGDTVNFDPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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